molecular formula C24H17NO4 B12897155 4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate CAS No. 651030-47-6

4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate

Cat. No.: B12897155
CAS No.: 651030-47-6
M. Wt: 383.4 g/mol
InChI Key: FXLXCXNLUYJEMM-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that features a benzoate ester linked to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the isoquinoline core, followed by the introduction of the formylphenyl group and subsequent esterification with benzoic acid derivatives. Key reactions involved may include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The isoquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to the combination of its isoquinoline core and formylphenyl benzoate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

651030-47-6

Molecular Formula

C24H17NO4

Molecular Weight

383.4 g/mol

IUPAC Name

[4-(4-formylphenyl)-1-methoxyisoquinolin-5-yl] benzoate

InChI

InChI=1S/C24H17NO4/c1-28-23-19-8-5-9-21(29-24(27)18-6-3-2-4-7-18)22(19)20(14-25-23)17-12-10-16(15-26)11-13-17/h2-15H,1H3

InChI Key

FXLXCXNLUYJEMM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C=O

Origin of Product

United States

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